2-Allyl-5,6-dimethoxy-indan-1-one Exhibits Validated, Modest ALDH1A1 Inhibition (IC50 = 900 nM) Distinct from 2-Aminoindan-Based D3 Antagonists
The target compound demonstrates quantifiable inhibition of human recombinant Aldehyde Dehydrogenase 1A1 (ALDH1A1) with an IC50 of 900 nM [1]. This activity profile contrasts with the primary pharmacological focus of related 5,6-dimethoxyindanone derivatives, such as 2-aminoindans, which are characterized as potent dopamine D3 receptor antagonists (e.g., PNU-99194A) [2]. The specific ALDH1A1 inhibition data provides a clear differentiation point for researchers targeting this enzyme versus those exploring CNS aminergic pathways.
| Evidence Dimension | Enzyme Inhibition (ALDH1A1) |
|---|---|
| Target Compound Data | IC50 = 900 nM (human recombinant ALDH1A1) |
| Comparator Or Baseline | 5,6-dimethoxy-2-aminoindan analogs (e.g., PNU-99194A) characterized as Dopamine D3 antagonists with Ki in low nM range, not reported for ALDH1A1 inhibition |
| Quantified Difference | N/A (qualitative difference in primary target engagement profile) |
| Conditions | Spectrophotometric assay measuring reduction of NAD(P)H formation; 2 min incubation |
Why This Matters
This differentiates procurement for ALDH1A1-targeted research from the more common D3 antagonist applications of the 5,6-dimethoxyindanone class.
- [1] BindingDB. BDBM50459601: CHEMBL4217738 - 2-Allyl-5,6-dimethoxy-indan-1-one. IC50 = 900 nM for human recombinant ALDH1A1. View Source
- [2] Haadsma-Svensson, S. R., et al. (2001). Dopamine D3 receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. Journal of Medicinal Chemistry, 44(25), 4716-4732. View Source
